molecular formula C11H22N4 B13721878 1-(6-Azidohexyl)-piperidine

1-(6-Azidohexyl)-piperidine

Cat. No.: B13721878
M. Wt: 210.32 g/mol
InChI Key: MPGAPGIQZGXSTO-UHFFFAOYSA-N
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Description

1-(6-Azidohexyl)-piperidine is an organic compound characterized by the presence of an azide group attached to a hexyl chain, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Azidohexyl)-piperidine typically involves the reaction of 6-bromohexylamine with sodium azide, followed by cyclization with piperidine. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the azide formation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Azidohexyl)-piperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

    Reducing Agents: Such as lithium aluminum hydride for azide reduction.

    Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Resulting from the reduction of the azide group.

Mechanism of Action

The mechanism of action of 1-(6-Azidohexyl)-piperidine primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can further interact with various molecular targets. The formation of triazoles is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .

Comparison with Similar Compounds

Uniqueness: 1-(6-Azidohexyl)-piperidine is unique due to the presence of the piperidine ring, which imparts different chemical properties and reactivity compared to other azidohexyl compounds. The piperidine ring can participate in additional reactions, making this compound versatile for various applications.

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

1-(6-azidohexyl)piperidine

InChI

InChI=1S/C11H22N4/c12-14-13-8-4-1-2-5-9-15-10-6-3-7-11-15/h1-11H2

InChI Key

MPGAPGIQZGXSTO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCCCN=[N+]=[N-]

Origin of Product

United States

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